molecular formula C42H45N7O12S2 B2880809 PROTAC BRD9 Degrader-1 CAS No. 2097971-01-0

PROTAC BRD9 Degrader-1

Numéro de catalogue B2880809
Numéro CAS: 2097971-01-0
Poids moléculaire: 903.98
Clé InChI: LOLHUPGCPDURJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PROTAC BRD9 Degrader-1 is a PROTAC (Proteolysis-Targeting Chimera) that is connected by ligands for Cereblon and BRD9 . It can be used as a selective probe useful for the study of BAF complex biology .


Synthesis Analysis

The synthesis of PROTAC BRD9 Degrader-1 involves the connection of ligands for Cereblon and BRD9 . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

Heterobifunctional degraders like PROTAC BRD9 Degrader-1 consist of a ligand that binds a protein of interest, a linker, and a warhead that recruits an E3 ubiquitin ligase . These molecules bring a target into proximity with the E3 ligase, initiating the target’s ubiquitination and subsequent degradation .


Chemical Reactions Analysis

PROTAC BRD9 Degrader-1 inhibits BRD9, BRD4, and CRBN-DDB1 with IC50s of 13.5 nM, 3.78 μM, and 48.9 nM, respectively . The exact chemical reactions involved in this process are not detailed in the available resources.

Applications De Recherche Scientifique

Overcoming Intrinsic and Acquired Degrader Resistance

PROTAC BRD9 Degrader-1, also known as DBr-1, has been shown to overcome intrinsic resistance to VHL-degrader . This highlights the potential of DCAF1-PROTACs like DBr-1 as a promising strategy to overcome ligase mediated resistance in clinical settings .

Targeted Protein Degradation (TPD)

DBr-1 mediates protein level through small molecule induced redirection of E3 ligases to ubiquitinate neo-substrates and mark them for proteasomal degradation . This process, known as Targeted Protein Degradation (TPD), has recently emerged as a key modality in drug discovery .

Study of BAF Complex Biology

DBr-1 can be used as a selective probe useful for the study of BAF complex biology . The BAF (Brg/Brahma-associated factors) complex is a multi-subunit complex that remodels chromatin structure to regulate gene expression .

Prostate Cancer Research

BRD9, the target of DBr-1, is a critical regulator of Androgen Receptor (AR) signaling and prostate cancer progression . Therefore, DBr-1 could be a promising alternative for halting AR signaling in progressed disease .

Overcoming Resistance to Androgen Receptor Antagonists

Advanced prostate cancers resistant to androgen receptor antagonists are still susceptible to nontoxic BRD9 inhibitors like DBr-1 . This makes DBr-1 a promising alternative for halting AR signaling in progressed disease .

Study of SWI/SNF–BET Cooperation

GBAF, particularly its BRD9 subunit, is required for the viability of prostate cancer cell lines in vitro and for optimal xenograft tumor growth in vivo . DBr-1, by targeting BRD9, could be critical for coordinating SWI/SNF–BET cooperation .

Orientations Futures

The field of targeted protein degradation, which includes compounds like PROTAC BRD9 Degrader-1, is rapidly developing . Many large pharmaceutical companies are investing in these small molecules, and dozens of biotechs are embracing the technology . Future research will likely focus on improving the selectivity, safety, efficacy, and administration of protein degraders .

Propriétés

IUPAC Name

N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLHUPGCPDURJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45N7O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PROTAC BRD9 Degrader-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.